molecular formula C14H14N2O2 B14957912 (1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine

(1Z)-(3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine

Cat. No.: B14957912
M. Wt: 242.27 g/mol
InChI Key: JVFKTUUVGQYKSV-WJDWOHSUSA-N
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Description

(1Z)-(3,4,9-Trimethyl-7H-furo[2,3-f]chromen-7-ylidene)hydrazine is a hydrazone derivative featuring a fused furochromene scaffold with methyl substitutions at positions 3, 4, and 7. The (Z)-isomer configuration at the hydrazone linkage is critical for its stereoelectronic properties, influencing reactivity and biological interactions.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

(Z)-(3,4,9-trimethylfuro[2,3-f]chromen-7-ylidene)hydrazine

InChI

InChI=1S/C14H14N2O2/c1-7-4-10-13(8(2)5-11(16-15)18-10)14-12(7)9(3)6-17-14/h4-6H,15H2,1-3H3/b16-11-

InChI Key

JVFKTUUVGQYKSV-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC2=C(C(=C/C(=N/N)/O2)C)C3=C1C(=CO3)C

Canonical SMILES

CC1=CC2=C(C(=CC(=NN)O2)C)C3=C1C(=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE typically involves multi-step organic reactions. One common method includes the condensation of 3,4,9-trimethyl-7H-furo[2,3-f]chromen-7-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors and automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding furochromenone derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted furochromene derivatives.

Scientific Research Applications

[(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of [(7Z)-3,4,9-TRIMETHYL-7H-FURO[2,3-F]CHROMEN-7-YLIDENE]HYDRAZINE involves its interaction with various molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The furochromene core can interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Coumarin-Hydrazine Derivatives

  • Example : 2-(1-(6-Methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazine-1-carbothioamide ()
    • Core Structure : Coumarin (2H-chromen-2-one) vs. furochromene in the target compound.
    • Substituents : Methyl at position 6 (coumarin) vs. 3,4,9-trimethyl (furochromene).
    • Functional Groups : Thiosemicarbazide vs. simple hydrazine in the target.
    • Synthesis : Ultrasound-assisted condensation (72% yield) compared to conventional reflux methods (45–50% yield in ) .

b. Furochromene Derivatives

  • Example : (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione ()
    • Core Structure : Furo[3,2-g]chromene vs. furo[2,3-f]chromene in the target.
    • Substituents : Formyl, hydroxy, methoxy, and isopropyl groups vs. trimethyl groups.
    • Isomerism : Both are (Z)-configured, emphasizing the role of stereochemistry in stability and activity .

c. Quinoline-Hydrazine Derivatives

  • Example: 4-(2-Heterylidenehydrazinyl)-7-chloroquinoline () Core Structure: Quinoline vs. furochromene. Substituents: Chloro at position 7 vs. methyl groups. Applications: Antimicrobial activity, highlighting the versatility of hydrazine derivatives in targeting pathogens .

d. Purine-Based Hydrazines

  • Example : (2-Chloro-7-methylpurin-6-yl)hydrazine ()
    • Core Structure : Purine vs. furochromene.
    • Substituents : Chloro and methyl on purine vs. trimethyl on furochromene.
    • Reactivity : Purine derivatives often engage in cyclization reactions, contrasting with the hydrazone’s carbonyl-trapping role .

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